1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, making them valuable scaffolds in various chemical and pharmaceutical applications .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound . . The specific interactions and resulting changes would depend on the compound’s structure and the nature of the target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
The synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation to yield the desired product . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes
Comparison with Similar Compounds
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methylpyrazole-5-carboxylic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
3,5-Dimethylpyrazole-1-carboxylic acid: Lacks the cyclopropyl group, resulting in distinct reactivity and applications.
1-Cyclopropyl-3,5-dimethylpyrazole:
Properties
IUPAC Name |
1-cyclopropyl-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWKBGWKGDQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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